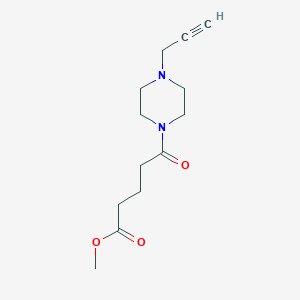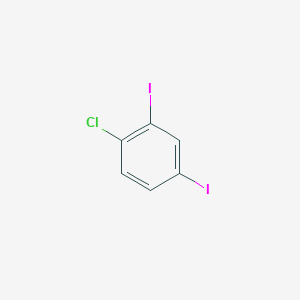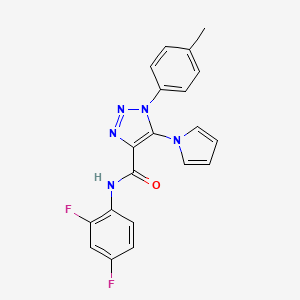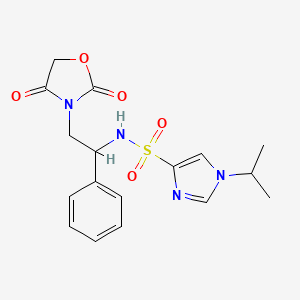![molecular formula C18H18ClN5O3S B2397515 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 905761-76-4](/img/structure/B2397515.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The triazole ring, the sulfanyl group, and the phenyl rings would all contribute to the overall structure. The presence of the chlorine and methoxy groups would also influence the compound’s geometry and electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the polarizable sulfur and chlorine atoms could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
- 1,2,4-Triazol derivatives, including compounds similar to the specified chemical, have shown significant synthetic and pharmacological potential. They are part of ongoing research to develop new drugs with minimized toxicity and enhanced effectiveness in various medical conditions. This research often involves in silico investigation of basic structures and special-purpose synthesis of potentially biologically active compounds (Chalenko et al., 2019).
Spectroscopic Analysis and Molecular Studies
- Vibrational spectroscopic techniques like Raman and Fourier-transform infrared spectroscopy are utilized to characterize similar molecules. These studies, often supported by ab initio calculations and density functional theory, provide insights into molecular interactions, stability, and potential pharmacokinetic properties (Jenepha Mary, Pradhan, & James, 2022).
Cholinesterase Inhibition and Molecular Docking
- Certain derivatives of 1,2,4-triazol, similar to the specified compound, have been evaluated for their potential to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. These studies often involve molecular docking to understand how these compounds interact with biological targets (Riaz et al., 2020).
Antimicrobial Screening
- Some derivatives have been synthesized and characterized for their potential antibacterial and antifungal activities. The structural elucidation of these compounds is crucial to understand their interaction with microbial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antiviral and Virucidal Activity
- Similar compounds have been synthesized to evaluate their antiviral and virucidal activities against specific viruses. These studies include cytotoxicity evaluations and assessments of the potential to reduce viral replication (Wujec et al., 2011).
Crystal Structure Analysis
- Crystal structure analysis of related compounds offers insights into their molecular configurations and interactions. Such studies are critical in understanding the physical and chemical properties of these molecules (Cai et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-26-11-7-8-15(27-2)14(9-11)21-16(25)10-28-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQTVHYHPVNUSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)

![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)




